4-Bromomethyl-2-methyl-biphenyl
Description
4-Bromomethyl-2-methyl-biphenyl is a brominated biphenyl derivative featuring a methyl group at the 2-position and a bromomethyl (-CH₂Br) substituent at the 4-position of the biphenyl scaffold. This structure renders the compound highly reactive, particularly in alkylation or substitution reactions, due to the presence of the bromomethyl group, which serves as a versatile leaving group. The compound is likely synthesized via bromination of a methyl-substituted biphenyl precursor, as inferred from related methodologies .
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C14H13Br/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
SJWFRYMPGZQCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS) and Radical Initiators
Method Overview:
One of the most common methods for preparing 4-bromomethyl-2-methyl-biphenyl involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method selectively brominates the benzylic methyl group to the bromomethyl derivative.
- Starting material: 2-methylbiphenyl or its derivatives (e.g., methyl 4'-methyl-2-biphenylcarboxylate).
- Solvent: Nonpolar solvents such as n-hexane, dichloromethane, or carbon tetrachloride.
- Brominating agent: NBS (approximately 1 equivalent relative to substrate).
- Radical initiator: AIBN (~5 mol%).
- Temperature: Around 60°C to reflux.
- Reaction time: 2 to 3 hours.
- Workup: Quenching with sodium bisulfite or sodium thiosulfate to remove excess bromine; filtration and washing with solvent; drying.
- Yield: Up to 96.2% isolated yield reported for methyl 2-[4-(bromomethyl)phenyl]benzoate from methyl 4'-methyl-2-biphenylcarboxylate.
- Purity: >99% by HPLC; no detectable dibromo impurities.
- Reaction monitored by HPLC to ensure completeness and control side products.
| Parameter | Value/Condition |
|---|---|
| Substrate | Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol) |
| Solvent | n-Hexane (275 g) |
| Brominating agent | NBS (0.204 mol) |
| Radical initiator | AIBN (0.01 mol) |
| Temperature | 60°C, then reflux |
| Reaction time | 2.5 hours + 30 min reflux |
| Quenching agent | 10% sodium bisulfite solution |
| Yield | 96.2% |
| Purity (HPLC) | 99.54% |
Source: Patent CN114436833 and ChemicalBook synthesis report
Bromination via Bromine and Photochemical Initiation
Method Overview:
An alternative method involves direct bromination using elemental bromine in an organic solvent under photochemical conditions. This process utilizes light (medium-pressure mercury vapor lamp) to initiate radical bromination.
- Starting material: 2-methylbiphenyl or derivatives such as 2-cyano-4'-methylbiphenyl.
- Solvent: Dichloromethane preferred for its good solubility and biphasic reaction medium compatibility.
- Bromine source: Elemental bromine or bromine-containing organic compounds such as N-bromoacetamide, N-bromophthalimide, or N-bromosuccinimide.
- Reaction conditions: Reflux in dichloromethane with irradiation from mercury vapor lamp for 1 hour after bromine addition.
- Biphasic medium: Water and organic solvent mixture to improve selectivity.
- Molar ratios: Brominating agent from 0.9 to 1.2 equivalents relative to substrate to minimize dibromo byproduct formation.
- Workup: Separation of aqueous phase, washing of organic phase, solvent exchange with methyl and tert-butyl ethers, filtration, and drying.
- Starting material: 1.036 mol of 2-cyano-4'-methylbiphenyl.
- Solvent: 1000 mL dichloromethane.
- Brominating agent: 1.0 equivalent bromine or NBS.
- Reaction time: 1 hour reflux under irradiation.
- Product isolation: After solvent exchange and washing, drying at 50°C.
- Side products: Formation of dibromo derivative minimized by controlling bromine equivalents.
| Parameter | Value/Condition |
|---|---|
| Substrate | 2-cyano-4'-methylbiphenyl (1.036 mol) |
| Solvent | Dichloromethane (1000 mL) |
| Brominating agent | Bromine or NBS (0.95-1.1 eq) |
| Temperature | Reflux (~40°C for DCM) |
| Irradiation | Medium-pressure mercury vapor lamp |
| Reaction time | 1 hour + 1 hour reflux |
| Workup | Biphasic separation, washing, solvent exchange |
| Product isolation | Filtration and drying at 50°C |
Bromination Using Sodium Bromate/Sodium Bromide in Acidic Medium
Method Overview:
A more industrially viable method uses an in situ generated bromine source from sodium bromate and sodium bromide in the presence of concentrated sulfuric acid. This method offers better bromine atom economy and is suitable for large-scale production.
- Starting material: 2-cyano-4'-methylbiphenyl or similar 2-substituted-4'-methylbiphenyls.
- Bromine source: Sodium bromate and sodium bromide mixture in acidic aqueous medium.
- Acid: Concentrated sulfuric acid to facilitate bromine generation.
- Solvent system: Biphasic mixture of water and an organic solvent such as dichloromethane, acetonitrile, or ethyl acetate.
- Ratios: Sodium bromate (0.1 to 0.6 eq), sodium bromide (0.5 to 1.2 eq), sulfuric acid (0.25 to 1.2 eq) relative to substrate.
- Temperature: Ambient to reflux depending on solvent.
- Reaction time: Variable, typically 1-3 hours.
- Workup: Separation of organic phase, washing, drying.
Example Data from Two Embodiments:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Substrate | 2-cyano-4'-methylbiphenyl (100 g) | 2-cyano-4'-methylbiphenyl (100 g) |
| Sodium bromate | 0.1 eq (5.17 g approx.) | 0.6 eq (31.05 g approx.) |
| Sodium bromide | 0.5 eq (25.9 g approx.) | 1.2 eq (62.1 g approx.) |
| Concentrated sulfuric acid | 0.25 eq (12.9 g approx.) | 1.2 eq (62.1 g approx.) |
| Organic solvent | Dichloromethane | Acetonitrile |
| Water volume | 5:1 ml/g substrate | 10:1 ml/g substrate |
| Temperature | Ambient to reflux | Ambient to reflux |
| Reaction time | ~1-2 hours | ~1-2 hours |
| Outcome | High yield bromomethyl product | High yield bromomethyl product |
Summary Table of Preparation Methods
| Method | Brominating Agent | Solvent(s) | Initiation | Temp. Range (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Radical bromination with NBS | N-Bromosuccinimide (NBS) | n-Hexane, dichloromethane | AIBN or light | 60 to reflux | ~96 | High selectivity, radical initiator |
| Photochemical bromination | Elemental bromine or NBS | Dichloromethane | Mercury lamp (UV) | Reflux (~40) | High | Requires light source, biphasic system |
| Bromate/bromide in acidic medium | Sodium bromate + sodium bromide | Dichloromethane, acetonitrile | Chemical (acid) | Ambient to reflux | High | Industrially scalable, cost-effective |
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-2-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution, amines in organic solvents, or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-phenylbenzene.
Reduction: Formation of 2-methyl-1-phenylbenzene.
Scientific Research Applications
4-(bromomethyl)-2-methyl-1-phenylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and interactions due to its reactivity and structural features.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-methyl-1-phenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the methyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromomethyl-2-methyl-biphenyl and its analogs, along with their implications:
Key Comparative Insights:
Reactivity :
- The bromomethyl group in this compound facilitates nucleophilic substitutions (e.g., SN2 reactions) more readily than the bromo group in 4-Bromo-2-methylbiphenyl, which typically requires harsher conditions for displacement .
- Ester derivatives (e.g., Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate) exhibit enhanced stability compared to carboxylic acids, making them preferable in multi-step syntheses .
Electronic Effects :
- The trifluoromethyl group in 4-Bromo-2-trifluoromethyl-biphenyl introduces strong electron-withdrawing effects, altering electronic density and reactivity compared to the methyl group in the target compound .
Solubility and Polarity :
- Carboxylic acid derivatives (e.g., 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid) are more polar and water-soluble than their ester or hydrocarbon analogs, impacting their application in aqueous-phase reactions .
Synthetic Utility: Bromomethyl-substituted biphenyls are pivotal intermediates in synthesizing active pharmaceutical ingredients (APIs), such as angiotensin II receptor blockers, where the bromomethyl group is displaced by heterocycles . Ketone-containing analogs (e.g., 2-Bromo-4'-phenylacetophenone) are valuable in forming carbon-carbon bonds via aldol condensations or Grignard reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
